Lipophilicity (XLogP3-AA) Increase Relative to the Des-Methyl Analog Alters CNS Permeability Predictions
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.4) compared to its closest des-methyl analog, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (XLogP3-AA = 1.9), owing to the addition of a methyl group on the sulfonylphenyl ring [1]. This quantifiable increase in logP shifts its predicted blood-brain barrier permeation profile, potentially improving passive CNS entry within the context of 5-HT2A/D3 receptor-targeted programs [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (des-methyl analog); XLogP3-AA = 1.9 |
| Quantified Difference | Δ XLogP3-AA = +0.5 logP units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
The 0.5 log unit increase may place the compound in a more favorable CNS drug-like lipophilicity range (typically 1-5), making it a preferred screening candidate over the less lipophilic des-methyl analog for target programs focused on the central nervous system.
- [1] PubChem CID 2876290. Computed Properties for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. View Source
- [2] Rodriguez Sarmiento, R. M., & Wichmann, J. Benzodioxole piperazine compounds. U.S. Patent No. 8,722,683 B2. Washington, DC: U.S. Patent and Trademark Office, issued May 13, 2014. View Source
